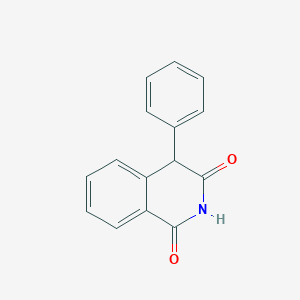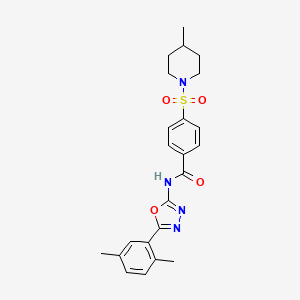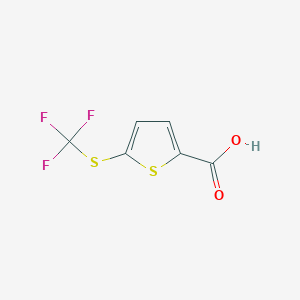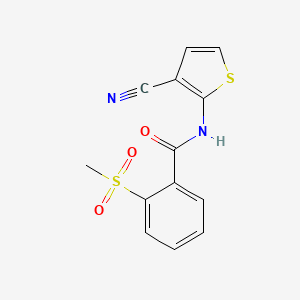
4-phenyl-1,3(2H,4H)-isoquinolinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-phenyl-1,3(2H,4H)-isoquinolinedione is a useful research compound. Its molecular formula is C15H11NO2 and its molecular weight is 237.258. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antitumor Potential
A notable application of derivatives of 4-phenyl-1,3(2H,4H)-isoquinolinedione is in the development of potent antitumor agents. Derivatives such as 4-[(pyridylmethyl)aminomethylene]isoquinoline-1,3-(2H,4H)-diones have been identified as novel classes of potential antitumor agents. These compounds exhibit potent and selective inhibition of cyclin-dependent kinase 4 (CDK4) over CDK2 and CDK1, highlighting their potential in cancer treatment. This discovery presents a significant step forward in the search for effective treatments against cancer, underscoring the compound's relevance in oncology research (Tsou et al., 2009).
Fluorescent Material Development
In the field of materials science, derivatives of this compound have been used to create smart fluorescent materials. For instance, halochromic isoquinoline attached to mechanochromic triphenylamine exhibits thermo/mechanochromism and tunable solid-state fluorescence. These materials have potential applications in fabricating rewritable and self-erasable fluorescent platforms, which could be invaluable in data storage and security (Hariharan et al., 2016).
Sensor Development
Another significant application is in sensor technology. 3-Phenyl-2-amino isoquinoline, a derivative of this compound, acts as a simple mercury sensor. Its ability to bind mercury ion in a 1:1 stoichiometry underlines its potential in environmental monitoring and safety applications. This showcases the compound's versatility in contributing to the development of new, simple, and effective sensors for detecting hazardous materials (Wan et al., 2009).
Propiedades
IUPAC Name |
4-phenyl-4H-isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c17-14-12-9-5-4-8-11(12)13(15(18)16-14)10-6-2-1-3-7-10/h1-9,13H,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIJGXCQQCPVIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=CC=CC=C3C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(Benzenesulfonyl)-6-fluoro-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline](/img/structure/B2861686.png)


![2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2861690.png)
![N-(3,4-difluorophenyl)-N-[(3-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2861691.png)
![2,5-dimethyl-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}furan-3-carboxamide](/img/structure/B2861697.png)


![N-{4-[2-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}-6-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2861701.png)
![1-{1-[4-(1,3-thiazol-2-yloxy)benzoyl]azetidin-3-yl}pyrrolidine-2,5-dione](/img/structure/B2861702.png)

![1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2861704.png)
![N-[2-Methoxy-2-(2-methoxyphenyl)ethyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2861705.png)
![5-[3-(thiophen-3-yl)pyrrolidine-1-carbonyl]-1,2-oxazole](/img/structure/B2861706.png)
